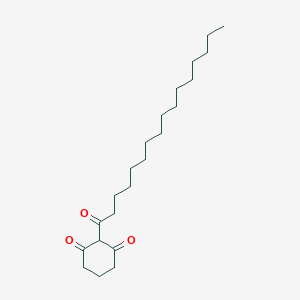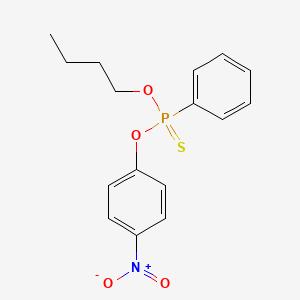
O-Butyl O-(4-nitrophenyl) phenylphosphonothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Butyl O-(4-nitrophenyl) phenylphosphonothioate is an organophosphorus compound known for its use as an insecticide. It belongs to the class of phosphonothioates, which are characterized by the presence of a phosphorus-sulfur bond. This compound is particularly effective against a variety of agricultural pests, making it valuable in the field of pest control.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-Butyl O-(4-nitrophenyl) phenylphosphonothioate typically involves the reaction of phenylphosphonothioic dichloride with butanol and 4-nitrophenol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reaction of phenylphosphonothioic dichloride with butanol: This step involves the substitution of chlorine atoms with butoxy groups.
Reaction with 4-nitrophenol: The resulting intermediate is then reacted with 4-nitrophenol to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is carried out in large reactors with precise control over temperature, pressure, and reactant concentrations. The use of catalysts and solvents may be employed to enhance the reaction rate and yield. The product is then purified through distillation or crystallization to obtain a high-purity compound suitable for use as an insecticide.
Analyse Des Réactions Chimiques
Types of Reactions
O-Butyl O-(4-nitrophenyl) phenylphosphonothioate undergoes several types of chemical reactions, including:
Nucleophilic substitution: This reaction involves the replacement of the butoxy group with other nucleophiles.
Oxidation: The compound can be oxidized to form phosphonates.
Hydrolysis: In the presence of water, the compound can hydrolyze to form phenylphosphonic acid and 4-nitrophenol.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include alkali metal ethoxides, such as sodium ethoxide or potassium ethoxide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, such as butyl-substituted derivatives.
Oxidation: Phosphonates are the primary products.
Hydrolysis: Phenylphosphonic acid and 4-nitrophenol are formed.
Applications De Recherche Scientifique
O-Butyl O-(4-nitrophenyl) phenylphosphonothioate has several scientific research applications:
Chemistry: Used as a model compound to study nucleophilic substitution and oxidation reactions.
Biology: Investigated for its effects on insect physiology and biochemistry.
Medicine: Explored for potential use in developing new insecticides with improved safety profiles.
Industry: Utilized in the formulation of insecticidal products for agricultural use.
Mécanisme D'action
The primary mechanism of action of O-Butyl O-(4-nitrophenyl) phenylphosphonothioate is the inhibition of acetylcholinesterase (AChE) in insects. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter. By inhibiting AChE, the compound causes an accumulation of acetylcholine at synapses, leading to continuous nerve signal transmission, paralysis, and eventually death of the insect. The compound’s lipophilic nature allows it to penetrate the insect’s nervous system effectively.
Comparaison Avec Des Composés Similaires
Similar Compounds
O-Ethyl O-(4-nitrophenyl) phenylphosphonothioate: Similar structure but with an ethyl group instead of a butyl group.
O-Ethyl O-(4-nitrophenyl) phenylphosphonate: Contains an oxygen atom in place of the sulfur atom.
Uniqueness
O-Butyl O-(4-nitrophenyl) phenylphosphonothioate is unique due to its specific combination of butyl and nitrophenyl groups, which confer distinct physicochemical properties and biological activity. Its effectiveness as an insecticide and its specific mechanism of action make it a valuable compound in pest control.
Propriétés
Numéro CAS |
88239-48-9 |
|---|---|
Formule moléculaire |
C16H18NO4PS |
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
butoxy-(4-nitrophenoxy)-phenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C16H18NO4PS/c1-2-3-13-20-22(23,16-7-5-4-6-8-16)21-15-11-9-14(10-12-15)17(18)19/h4-12H,2-3,13H2,1H3 |
Clé InChI |
HMWJIICUNQLHKP-UHFFFAOYSA-N |
SMILES canonique |
CCCCOP(=S)(C1=CC=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(chloroacetyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one](/img/structure/B14385964.png)

![1-Phenyl-4-{2-[(trimethylsilyl)oxy]ethyl}piperazine](/img/structure/B14385972.png)

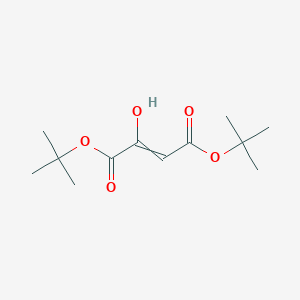
![{Nitroso[4-(pyrrolidine-1-sulfonyl)phenyl]amino}acetic acid](/img/structure/B14386002.png)
![1-[(5,5-Dichloropent-4-EN-1-YL)oxy]-4-(dodecyloxy)benzene](/img/structure/B14386009.png)
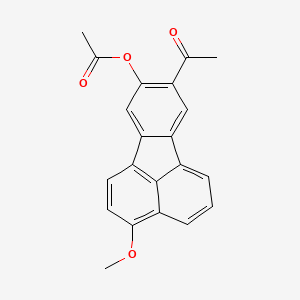

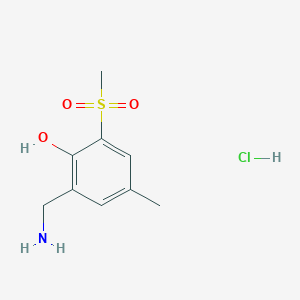
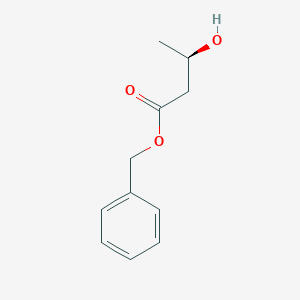
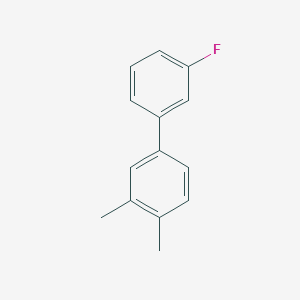
![2,2'-Disulfanediylbis[4-cyclohexyl-6-(hydroxymethyl)phenol]](/img/structure/B14386056.png)
